molecular formula C30H38N4O4 B2931193 N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide CAS No. 1223770-16-8

N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Cat. No. B2931193
CAS RN: 1223770-16-8
M. Wt: 518.658
InChI Key: XJXFWVVUZAYMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a useful research compound. Its molecular formula is C30H38N4O4 and its molecular weight is 518.658. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

  • Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives : The study by Elkholy and Morsy (2006) explored the synthesis of tetrahydropyrimido quinoline derivatives through the reaction of cyclohexanone with benzylidenemalononitrile, followed by various reactivities, highlighting a synthetic route that could be relevant for producing structurally related compounds to the one Elkholy & Morsy, 2006.

Photophysical and Electrochemical Studies

  • Luminescent Cyclometalated Iridium(III) Polypyridine Indole Complexes : Lau et al. (2009) synthesized and characterized luminescent cyclometalated iridium(III) polypyridine indole complexes, examining their photophysical and electrochemical properties. Such studies suggest the potential for utilizing similar compounds in photophysical applications or as sensors Lau et al., 2009.

Antimicrobial and Anticancer Activities

  • New Quinazolines as Potential Antimicrobial Agents : Desai, Shihora, and Moradia (2007) focused on synthesizing new quinazoline derivatives to evaluate their antimicrobial properties. Their work indicates the broader scope for quinazoline derivatives in developing antimicrobial agents, which might extend to the compound Desai, Shihora, & Moradia, 2007.

  • Anticancer Activities of Quinazoline Derivatives : Zhang et al. (2013) prepared a series of quinazoline compounds and evaluated their anticancer activities, including inhibition of specific kinases. This suggests that structurally related compounds, such as the one of interest, may also possess potential anticancer properties Zhang et al., 2013.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves the condensation of 2-oxo-2-((3-phenylpropyl)amino)ethylamine with 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid followed by cyclization with cyclohexylamine and subsequent acylation with pentanoyl chloride." "Starting Materials": [ "2-oxo-2-((3-phenylpropyl)amino)ethylamine", "2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid", "cyclohexylamine", "pentanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-oxo-2-((3-phenylpropyl)amino)ethylamine with 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 2-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazoline-3,4-dione.", "Step 2: Cyclization of the intermediate with cyclohexylamine in the presence of a base such as triethylamine to form the N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide intermediate.", "Step 3: Acylation of the intermediate with pentanoyl chloride in the presence of a base such as triethylamine to form the final product N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide." ] }

CAS RN

1223770-16-8

Product Name

N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Molecular Formula

C30H38N4O4

Molecular Weight

518.658

IUPAC Name

N-cyclohexyl-5-[2,4-dioxo-1-[2-oxo-2-(3-phenylpropylamino)ethyl]quinazolin-3-yl]pentanamide

InChI

InChI=1S/C30H38N4O4/c35-27(32-24-15-5-2-6-16-24)19-9-10-21-33-29(37)25-17-7-8-18-26(25)34(30(33)38)22-28(36)31-20-11-14-23-12-3-1-4-13-23/h1,3-4,7-8,12-13,17-18,24H,2,5-6,9-11,14-16,19-22H2,(H,31,36)(H,32,35)

InChI Key

XJXFWVVUZAYMIG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.